[3-(2-Fluoro-ethoxy)-phenyl]-acetic acid
Description
[3-(2-Fluoro-ethoxy)-phenyl]-acetic acid is a fluorinated phenylacetic acid derivative with a molecular structure characterized by:
- A phenyl ring substituted at the 3-position with a 2-fluoroethoxy group (-OCH₂CH₂F).
- An acetic acid moiety (-CH₂COOH) directly attached to the phenyl ring.
This compound combines the electronic effects of fluorine (a strong electron-withdrawing group, EWG) with the steric and solubility properties of the ethoxy chain.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-[3-(2-fluoroethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H11FO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) |
InChI Key |
CWLCTULYAMFJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key analogs and their substituent effects:
Reactivity in Enzymatic Acylation
- Electron-Withdrawing Groups (EWGs) : The fluorine in this compound likely accelerates acylation reactions, similar to p-nitrophenyl acetate (k = 1425 M⁻¹s⁻¹) and substituted phenyl p-nitrobenzoates (p = 1.96 ± 0.30 in Hammett plots) .
- Mechanistic Insights : Fluorinated esters often exhibit solvent deuterium isotope effects ~2.0 , suggesting a proton-transfer-dependent mechanism during acylation . This aligns with the behavior of p-nitrophenyl thiolacetate and other reactive esters.
Physical and Chemical Properties
- Acidity: Fluorine’s inductive effect lowers the pKa of the acetic acid group compared to non-fluorinated analogs (e.g., 2-(3-methoxyphenyl)acetic acid).
- Lipophilicity : The ethoxy chain increases logP values, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability due to strong C-F bonds .
Key Data from Kinetic Studies
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